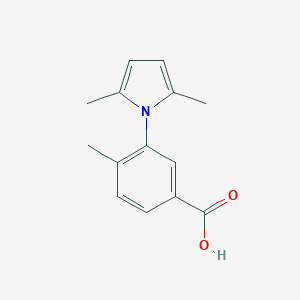

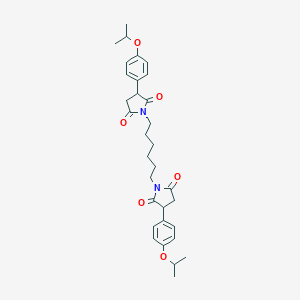

3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid” is a derivative of pyrrole and benzoic acid. Pyrrole is a heterocyclic aromatic organic compound, while benzoic acid is a simple aromatic carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrrole ring attached to a benzene ring via a methylene (-CH2-) group. The benzene ring carries a methyl group and a carboxylic acid group .Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution and reactions with oxidizing agents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its aromatic rings and the functional groups attached to them. For example, the presence of the carboxylic acid group would likely make this compound acidic .Aplicaciones Científicas De Investigación

Chemical and Biological Properties

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid is part of a class of compounds that exhibit a range of chemical and biological activities due to their structural features. While the specific compound has not been directly studied in the provided literature, understanding its potential applications requires exploring the properties and applications of structurally related compounds, such as parabens and pyrrole derivatives. Parabens, for example, are widely used as antimicrobial preservatives in various products, demonstrating the relevance of chemical stability and biological activity in related compounds (Soni et al., 2002). Similarly, compounds containing pyrrole units have been explored for their biological properties, including antimicrobial and pharmacological activities (Larina, 2023).

Environmental Impact and Fate

The environmental behavior of related compounds, particularly parabens, has been extensively studied, offering insights into the fate, biodegradability, and potential ecological impacts of structurally similar chemicals. This knowledge is crucial for assessing the environmental safety of new chemicals and their derivatives (Haman et al., 2015).

Pharmaceutical and Cosmetic Applications

The structural motifs present in 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid are found in various pharmaceutical and cosmetic products. These applications leverage the antimicrobial properties and stability of related compounds to enhance product safety and efficacy. For instance, the antimicrobial and preservative qualities of parabens highlight the potential of structurally similar compounds in pharmaceutical formulations (Darbre & Harvey, 2008).

Synthesis and Chemical Modification

The synthesis and chemical modification of pyrrole-based compounds, including those with benzoic acid derivatives, are of significant interest in organic chemistry. These processes enable the creation of a wide array of compounds with diverse biological and chemical properties. Research on the synthesis of pyrazole heterocycles, for example, underscores the versatility of pyrrole derivatives in producing biologically active molecules (Dar & Shamsuzzaman, 2015).

Mecanismo De Acción

Target of Action

The primary targets of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid, also known as Pyrrothiogatain, are the GATA family proteins . These proteins play a crucial role in cell differentiation and development .

Mode of Action

Pyrrothiogatain interacts with its targets by inhibiting the DNA-binding activity of GATA3 and other members of the GATA family . This inhibition disrupts the interaction between GATA3 and other proteins, leading to changes in cellular processes .

Biochemical Pathways

The compound affects the pathways involved in cell differentiation . By inhibiting the interaction between GATA3 and other proteins, it suppresses Th2 cell differentiation without impairing Th1 cell differentiation . This leads to downstream effects on immune response and other cellular functions .

Result of Action

The molecular and cellular effects of Pyrrothiogatain’s action include the suppression of Th2 cell differentiation . This can lead to changes in immune response and potentially influence the progression of diseases where Th2 cells play a role .

Propiedades

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9-4-7-12(14(16)17)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKSDHRUSDCLSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354596 |

Source

|

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313701-78-9 |

Source

|

| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)

![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)

![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)

![(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane](/img/structure/B185691.png)

![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)

![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)

![1-Methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B185698.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)